

Application Note and Protocol for Plasma Acylcarnitine Analysis using LPalmitoylcarnitine-d9

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Compound of Interest		
Compound Name:	L-Palmitoylcarnitine-d9	
Cat. No.:	B15571666	Get Quote

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Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, playing a crucial role in cellular energy production.[1][2][3] The analysis of acylcarnitine profiles in plasma is a vital diagnostic tool for identifying inborn errors of metabolism, particularly defects in fatty acid β -oxidation and various organic acidemias.[4][5] Furthermore, acylcarnitine profiling is increasingly utilized in metabolic research and drug development to understand metabolic syndromes and the metabolic effects of new chemical entities.[1][3]

Accurate and reproducible quantification of acylcarnitines is paramount for reliable diagnosis and research findings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and ability to multiplex.[6][7][8] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in sample processing and instrument response, thus ensuring accurate quantification.[4][9] **L-Palmitoylcarnitine-d9**, a deuterated analog of the long-chain acylcarnitine, serves as an effective internal standard for the quantification of a range of acylcarnitines.

This application note provides a detailed protocol for the preparation of human plasma samples for the analysis of acylcarnitines using a protein precipitation method with **L**-



Palmitoylcarnitine-d9 as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols Materials and Reagents

- Human plasma (collected in sodium heparin or EDTA tubes)[4][10]
- L-Palmitoylcarnitine-d9
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade[2][3][11][12][13]
- · Formic acid, LC-MS grade
- · Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- 96-well collection plates[14]
- Pipettes and tips
- · Vortex mixer
- Centrifuge

Internal Standard Stock Solution Preparation

- Prepare a 1 mg/mL stock solution of L-Palmitoylcarnitine-d9 in methanol.
- From the stock solution, prepare a working internal standard solution of 10 μ g/mL in methanol. Store at -20°C.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique to efficiently remove proteins from biological fluid samples prior to LC-MS/MS analysis.[15] The addition of an organic solvent like acetonitrile or methanol disrupts the hydration layer of proteins, causing them to precipitate.[15]



- Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
- Aliquoting: Aliquot 100 μL of plasma into a clean 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 μ L of the 10 μ g/mL **L-Palmitoylcarnitine-d9** working solution to each plasma sample.
- Protein Precipitation: Add 300 μL of ice-cold acetonitrile to each tube.[6][14] This 3:1 ratio of acetonitrile to plasma is effective for protein removal.[14]
- Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6][15]
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate,
 being cautious not to disturb the protein pellet.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 0.1% formic acid in water).
- Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
- Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of acylcarnitines is typically performed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

 LC Column: A C18 column (e.g., 100 x 2.1 mm, 2.7 μm) is commonly used for the separation of acylcarnitines.[6]



- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A gradient elution is employed to separate the various acylcarnitines based on their chain length and polarity.
- Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[2]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A common precursor ion scan for acylcarnitines is m/z 85, which corresponds to a characteristic fragment of the carnitine moiety.[2][3]

Data Presentation

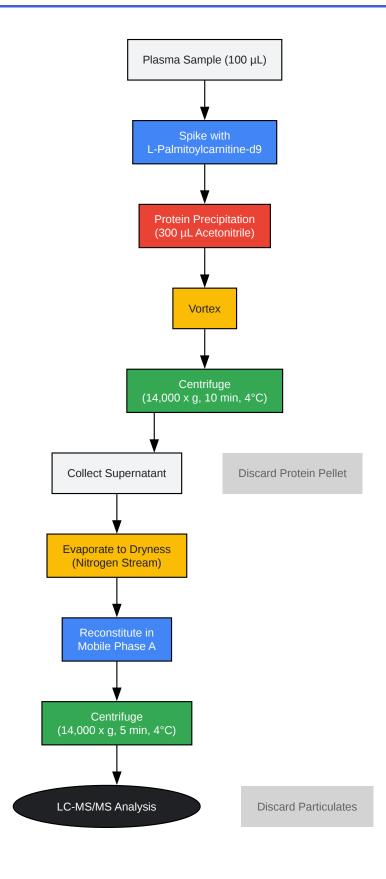
The following table summarizes typical quantitative data for acylcarnitine analysis in plasma. The values presented are for illustrative purposes and may vary depending on the specific instrumentation and laboratory conditions.



Analyte	Internal Standar d	Extracti on Method	Analytic al Techniq ue	Recover y (%)	LOD (µmol/L)	LOQ (µmol/L)	Linearit y (µmol/L)
Acetylcar nitine (C2)	Acetylcar nitine-d3	Protein Precipitat ion	LC- MS/MS	84 - 112[8]	0.1[8]	0.5	1.0 - 100[8]
Propionyl carnitine (C3)	Propionyl carnitine- d3	Protein Precipitat ion	LC- MS/MS	90 - 110	0.05	0.1	0.1 - 50
Butyrylca rnitine (C4)	Butyrylca rnitine-d3	Protein Precipitat ion	LC- MS/MS	88 - 108	0.05	0.1	0.1 - 50
Octanoyl carnitine (C8)	Octanoyl carnitine- d3	Protein Precipitat ion	LC- MS/MS	98 - 105[11] [12][13]	0.02	0.05	0.05 - 20
Palmitoyl carnitine (C16)	Palmitoyl carnitine- d3	Protein Precipitat ion	LC- MS/MS	98 - 105[11] [12][13]	0.01	0.02	0.02 - 10

Visualizations Experimental Workflow





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Caption: Plasma sample preparation workflow for acylcarnitine analysis.



Role of Internal Standard in Quantification



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Caption: Logic of internal standard use for accurate quantification.

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